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molecular formula C20H14N2O3 B8660127 3-Acridinecarboxylic acid, 9,10-dihydro-9-oxo-2-(phenylamino)- CAS No. 101904-51-2

3-Acridinecarboxylic acid, 9,10-dihydro-9-oxo-2-(phenylamino)-

Cat. No. B8660127
M. Wt: 330.3 g/mol
InChI Key: HKQTUROKKAXNFP-UHFFFAOYSA-N
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Patent
US04544746

Procedure details

A process is disclosed wherein 2,5-di(phenylamino) terephthalic acid is half-cyclized by dissolving it in a mixture of polyphosphoric acid and phosphoric acid and heating at 100°-120° C. to form 2-(phenyl)amino-3-carboxy-9(10H)acridone (ACA). The ACA is decarboxylated to form 2-(phenyl)amino-9(10H)acridone, also known as 2-anilinoacridone, by dissolving it in tetramethylene sulfone and heating in the presence of a basic cupric carbonate catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:16]=[C:15]([C:17](O)=[O:18])[C:14]([NH:20][C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[CH:13][C:9]=2[C:10]([OH:12])=[O:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>P(=O)(O)(O)O>[C:1]1([NH:7][C:8]2[C:9]([C:10]([OH:12])=[O:11])=[CH:13][C:14]3[NH:20][C:21]4[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=4)[C:17](=[O:18])[C:15]=3[CH:16]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=C(C(=O)O)C=C(C(=C1)C(=O)O)NC1=CC=CC=C1
Step Two
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
by dissolving it
TEMPERATURE
Type
TEMPERATURE
Details
heating at 100°-120° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=CC=2C(C3=CC=CC=C3NC2C=C1C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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